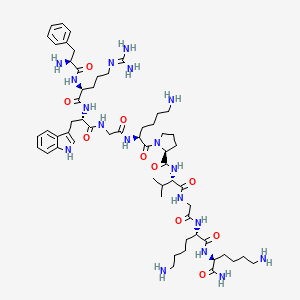
Acth (7-16)NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acth (7-16)NH2 exhibits neurotrophic effects.
Aplicaciones Científicas De Investigación
Behavioral and Neurotrophic Effects
ACTH (7-16)NH2 has demonstrated significant behavioral and neurotrophic effects. It influences motor activity in rats, both increasing and inducing hypokinesia under different conditions, such as low light intensity and mild stress. In rats with brain lesions, ACTH (7-16)NH2 can reverse lesion-induced motor hypoactivity, suggesting its potential role in brain processes affected by environmental changes and brain damage (Wolterink & van Ree, 1989).
Action on Brain Peptidases
Research on brain peptidases indicates that ACTH (7-16)NH2, among other fragments, can be produced by the action of these enzymes on ACTH at various pH levels. This suggests its involvement in the complex processing and regulation of ACTH in the brain (Wang, Burbach, & Verhoef, 1983).
Interaction with Dopaminergic Ligands
ACTH (7-16)NH2 exhibits an ability to influence dopaminergic ligands, particularly in its interaction with dopamine D2 receptors. This finding suggests its potential role in regulating dopaminergic neurotransmission, with implications for understanding disorders involving dopaminergic systems (Florijn et al., 1991).
Role in ACTH Processing
The processing of ACTH in the brain is a significant area where ACTH (7-16)NH2 is involved. Its generation and the character of its fragments provide insight into the proteolytic processes governing ACTH biotransformation, an essential aspect of understanding ACTH's central activities in the brain (Wang, Burbach, Verhoef, & de Wied, 1983).
Influence on Bone Mass
ACTH, including its fragment ACTH (7-16)NH2, has been identified as a novel regulator of bone mass. This aspect expands the understanding of ACTH beyond its traditional endocrine functions, suggesting a more diverse physiological role (Isales, Zaidi, & Blair, 2010).
Propiedades
Número CAS |
57241-86-8 |
|---|---|
Nombre del producto |
Acth (7-16)NH2 |
Fórmula molecular |
C58H92N18O10 |
Peso molecular |
1201.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H92N18O10/c1-35(2)49(56(85)69-34-47(77)70-42(21-9-12-26-60)53(82)72-41(50(63)79)20-8-11-25-59)75-55(84)46-24-15-29-76(46)57(86)44(22-10-13-27-61)71-48(78)33-68-52(81)45(31-37-32-67-40-19-7-6-18-38(37)40)74-54(83)43(23-14-28-66-58(64)65)73-51(80)39(62)30-36-16-4-3-5-17-36/h3-7,16-19,32,35,39,41-46,49,67H,8-15,20-31,33-34,59-62H2,1-2H3,(H2,63,79)(H,68,81)(H,69,85)(H,70,77)(H,71,78)(H,72,82)(H,73,80)(H,74,83)(H,75,84)(H4,64,65,66)/t39-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
Clave InChI |
HTQNAQFVDAMSPJ-XAPJERKZSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
FRWGKPVGKK |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acth (7-16)NH2; ACTH - (7-16)-amide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)
![4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid](/img/structure/B1664279.png)
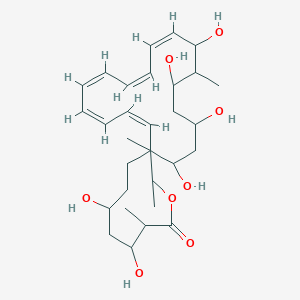
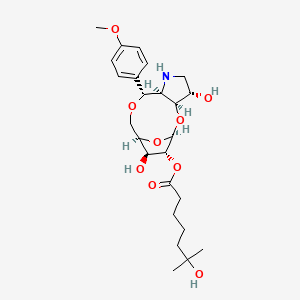
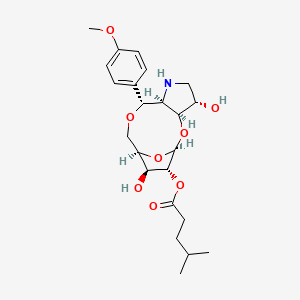
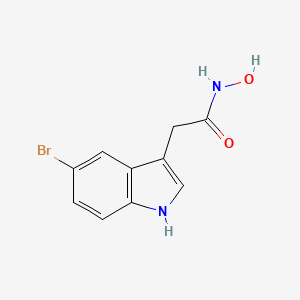
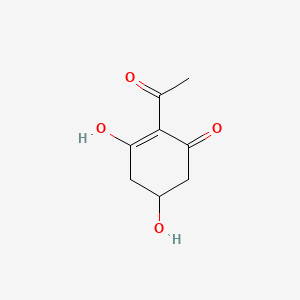
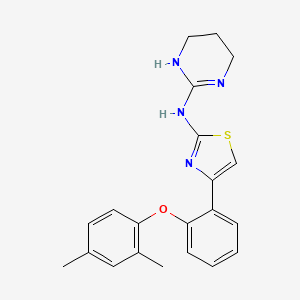
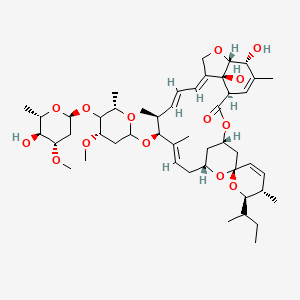
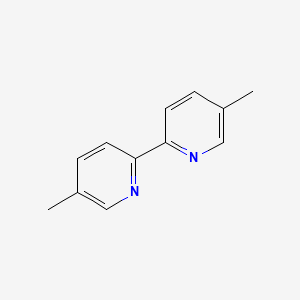
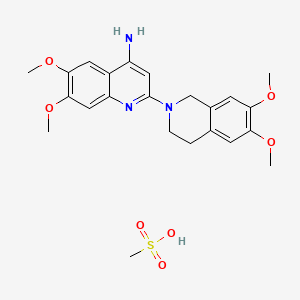
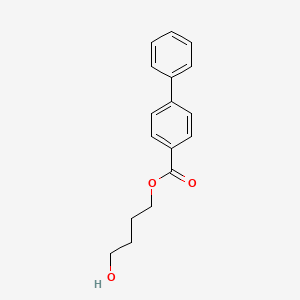
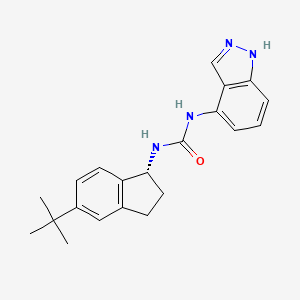
![2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one](/img/structure/B1664300.png)